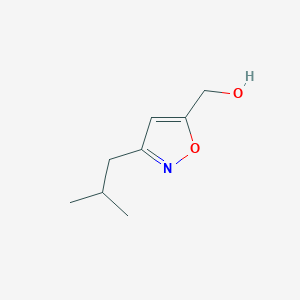
Bis(trifluorometilsulfonil)imida de butiltrimetilamonio
Descripción general
Descripción
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is an ionic liquid that has been the subject of various studies due to its interesting properties and potential applications. It is known for its ability to form a glass-like state and exhibit partial crystallization influenced by the cooling rate. This compound is part of a broader class of ionic liquids that have been explored for their physical properties, thermal behavior, and potential use in various applications, including electrochemistry .
Synthesis Analysis
The synthesis of related sulfur-nitrogen compounds, including bis(trifluoromethylsulfonyl)imide derivatives, has been reported in the literature. These compounds are typically synthesized through one-pot reactions under mild conditions, yielding good product yields. The synthesis process often results in the formation of super acids, which are characterized by their strong acidity and unique molecular structures .
Molecular Structure Analysis
The molecular structure of bis(trifluoromethylsulfonyl)imide derivatives has been extensively studied. These compounds exhibit significant electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur, resulting in a shortening of the S-N bond upon deprotonation. The molecular ordering at the surface of these compounds has also been observed, with specific conformations of the anions and cations being favored depending on the environmental conditions .
Chemical Reactions Analysis
The chemical reactivity of bis(trifluoromethylsulfonyl)imide derivatives has been explored in the context of their electrochemical behavior. For instance, the electrochemical behavior of europium (III) in an ionic liquid containing bis(trifluoromethylsulfonyl)imide has been studied, revealing quasi-reversible and irreversible waves associated with the reduction of Eu(III) to Eu(II) and further to Eu(0). These findings suggest that the ionic liquid can act as a medium for electron transfer reactions involving metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of butyltrimethylammonium bis(trifluoromethylsulfonyl)imide have been thoroughly investigated. Studies have reported its phase-transition temperatures, densities, refractive indices, surface tensions, and solvatochromic polarities. The compound's behavior under different temperatures and pressures has also been characterized, providing insights into its thermal expansivity and compressibility. Additionally, the ionic liquid's ability to form different crystalline structures based on the cooling rate and the conformation of the anions and cations has been documented .
Aplicaciones Científicas De Investigación
Estudio del Comportamiento Electroquímico
Bis(trifluorometilsulfonil)imida de butiltrimetilamonio se ha utilizado en el estudio del comportamiento electroquímico en electrodos de aluminio polarizados negativamente . El compuesto se adsorbe fuertemente dentro de un rango de potencial específico en el electrodo de aluminio . Esta aplicación es crucial para comprender los procesos de descomposición y reducción electroquímica del compuesto .
Electrolito en Supercondensadores
Este compuesto se sugiere como electrolito en supercondensadores debido a su región muy amplia de polarizabilidad ideal en la interfaz electrodo de carbono-electrolito . Es esencial para la producción de colectores de corriente en supercondensadores .
Electrolito en Fuentes de Energía Electroquímica
This compound también se propone como electrolito en otras fuentes de energía electroquímica . Esto se debe a sus propiedades únicas, como la no volatilidad, la alta estabilidad térmica y la alta conductividad iónica .
Síntesis de Polímeros Conductores
El compuesto encuentra aplicaciones en la síntesis de polímeros conductores . Estos polímeros tienen una amplia gama de aplicaciones, que incluyen sensores, actuadores, baterías, supercondensadores y células solares .
Materiales de Electrodos de Intercalación
This compound se utiliza en la síntesis de materiales de electrodos de intercalación . Estos materiales se utilizan en baterías recargables, donde permiten la intercalación de iones en su estructura durante la carga y la descarga .
Ajuste Fino de las Características de Curado de los Compuestos de Caucho Natural
El compuesto se ha aplicado para ajustar finamente las características de curado y las propiedades fisicoquímicas de los compuestos de elastómeros basados en una matriz de caucho natural biodegradable . Aumenta la eficiencia de la vulcanización con azufre y mejora el rendimiento de los compuestos de caucho natural .
Catalizador en Reacciones Orgánicas
También se puede utilizar como catalizador en reacciones orgánicas . Esta aplicación es importante en el campo de la síntesis orgánica, donde los catalizadores se utilizan para aumentar la velocidad de las reacciones químicas .
Mejora de la Resistencia a la Termooxidación
Los líquidos iónicos con anión bis(trifluorometilsulfonil)imida pueden mejorar significativamente la resistencia de los compuestos de caucho natural a la termooxidación . Esto es crucial para mejorar la durabilidad y la vida útil de estos compuestos .
Safety and Hazards
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is classified as Acute Tox. 3 Oral and Skin Corr. 1B . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
Mecanismo De Acción
Target of Action
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is an ionic compound . It is primarily used as a catalyst in organic reactions and as an electrolyte additive in electrochemical applications such as supercapacitors and lithium-ion batteries .
Mode of Action
As an ionic compound, Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide exhibits strong ionic characteristics . It can dissolve in water and interact with other compounds to form new compounds through ionic reactions .
Biochemical Pathways
As a catalyst, it can accelerate various organic reactions . In electrochemical applications, it can influence the charge-discharge cycle of lithium-ion batteries .
Pharmacokinetics
It also has good solubility in water and some organic solvents such as alcohols and ketones .
Result of Action
The result of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide’s action depends on its application. In organic reactions, it can catalyze the formation of new compounds . In electrochemical applications, it can enhance the performance of lithium-ion batteries .
Action Environment
The action, efficacy, and stability of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide can be influenced by environmental factors. It is relatively stable against light, heat, oxygen, and humidity . Under extreme conditions such as high temperatures, strong acids, or strong bases, it may decompose or react .
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;butyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.C2F6NO4S2/c1-5-6-7-8(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGKJXQWZSFJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047920 | |
| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
258273-75-5 | |
| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?
A1: * Molecular Formula: C10H21F6N3O4S2* Molecular Weight: 419.42 g/mol
Q2: What spectroscopic techniques are used to characterize Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?
A2: Key spectroscopic techniques used to analyze [N4111][Tf2N] include:
- Raman Spectroscopy: This method reveals information about the vibrational modes of molecules, and in the case of [N4111][Tf2N], it has been used to identify different conformations of the [Tf2N]- anion, especially the cisoid and transoid forms, in various phases and conditions. [ [], [], [] ]
- Infrared Spectroscopy (IR): IR spectroscopy helps in identifying functional groups and studying molecular interactions. It's been used to characterize the phase transitions of [N4111][Tf2N] and understand how its molecular arrangements change with temperature. [ [], [] ]
- X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of elements within a material. This technique has been used to study the electrochemical behavior of [N4111][Tf2N], particularly at the interface with electrode materials like aluminum. [ [], [] ]
Q3: How does the cooling rate affect the physical state and properties of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?
A: [N4111][Tf2N] exhibits different phases depending on the cooling rate: * Slow Cooling: Leads to crystallization with the [Tf2N]- anion primarily in a cisoid conformation. [ [] ]* Fast Cooling: Results in a more amorphous structure with the [Tf2N]- anion predominantly in a transoid conformation. [ [] ]This difference in conformation can affect properties such as viscosity and conductivity.
Q4: Is Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide stable under electrochemical conditions relevant for battery applications?
A: While [N4111][Tf2N] is generally considered electrochemically stable due to its wide electrochemical window, research shows that it can degrade at strongly reducing potentials, especially those encountered during lithium metal deposition. The degradation products include hydrogen, alkanes, and amines, which can impact the performance and safety of lithium-based batteries. [ [] ]
Q5: What is known about the water sorption behavior of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?
A: [N4111][Tf2N] is considered hydrophobic, but like many ionic liquids, it can still absorb water from the environment. Studies have shown that even small amounts of water absorbed by [N4111][Tf2N] can significantly impact its physical properties, such as viscosity and conductivity. [ [] ]
Q6: Can Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide be used in enzymatic reactions?
A: Yes, [N4111][Tf2N] has shown promise as a solvent for biocatalysis. Research indicates that Candida antarctica lipase B (CALB) displayed enhanced activity and stability in [N4111][Tf2N] compared to conventional organic solvents. This improvement is attributed to the IL's ability to preserve the enzyme's active conformation. [ [] ]
Q7: Has Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide been investigated for carbon dioxide capture?
A: Yes, [N4111][Tf2N], both in its pure form and in mixtures with polymers like poly(ethylene oxide) (PEO), has been investigated for CO2 absorption. Studies using molecular dynamics simulations and spectroscopic techniques found that while [N4111][Tf2N] can absorb CO2, its capacity is lower than that of pure PEO. [ [], [] ]
Q8: How is computational chemistry used to understand the properties of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?
A: Molecular dynamics (MD) simulations have been extensively employed to study various aspects of [N4111][Tf2N], including:* Structure and Dynamics: MD helps in understanding the behavior of [N4111][Tf2N] at a molecular level, providing insights into its viscosity, diffusion coefficients, and interactions with other molecules like CO2 and polymers. [ [], [] ]* Gas Absorption: MD simulations have been used to predict the solubility and absorption behavior of gases like CO2 in [N4111][Tf2N], aiding in evaluating its potential for gas capture applications. [ [] ]* Mixture Properties: MD simulations are valuable for predicting the properties of mixtures containing [N4111][Tf2N], such as those with PEO, allowing researchers to tailor these mixtures for specific applications. [ [], [] ]
Q9: What analytical techniques are used to measure the density and viscosity of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?
A9: Researchers commonly utilize the following methods:
- Vibrating Tube Densimeter: This instrument accurately measures the density of liquids based on the changes in the resonant frequency of a vibrating U-shaped tube containing the sample. [ [], [] ]
- Rheometer: A rheometer is used to measure the viscosity of fluids by applying a controlled shear stress or shear rate to the sample and measuring the resulting deformation or flow. [ [] ]
Q10: Are there any alternative ionic liquids with similar properties to Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?
A: Yes, various ionic liquids share structural similarities with [N4111][Tf2N] and exhibit comparable properties. These alternatives often involve modifications to the cation or anion. Examples include: * Cation Variations: Other quaternary ammonium-based ILs, like methyltrioctylammonium bis(trifluoromethylsulfonyl)imide ([N8881][Tf2N]) or tributylmethylammonium bis(trifluoromethylsulfonyl)imide ([N4441][Tf2N]), have been explored. [ [], [], [] ]* Anion Variations: ILs with different anions, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C4mim][Tf2N]), provide alternative options. [ [], [] ]
Q11: What other areas of research are ongoing regarding Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?
A11: Research on [N4111][Tf2N] extends to various other areas:
- Electrochemical Applications: Investigating its suitability as an electrolyte for supercapacitors, lithium-ion batteries, and other electrochemical devices. [ [], [], [] ]
- Solubility Studies: Determining the solubility of different compounds, including gases and aromatic hydrocarbons, in [N4111][Tf2N] to assess its potential as a solvent in various processes. [ [], [] ]
- Thermophysical Property Measurements: Accurately measuring properties like density, viscosity, refractive index, and surface tension over a range of temperatures and pressures to develop comprehensive databases and predictive models. [ [], [] ]
- Environmental Impact: Assessing the environmental fate and potential toxicity of [N4111][Tf2N] to ensure its safe and sustainable use. [ [] ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




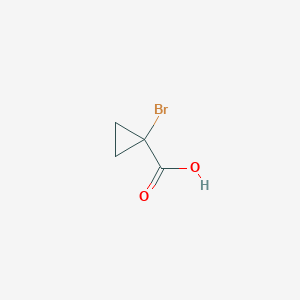

![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)

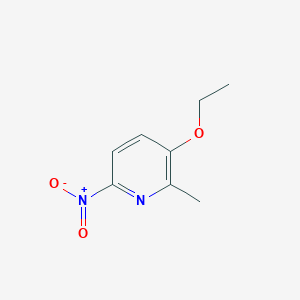
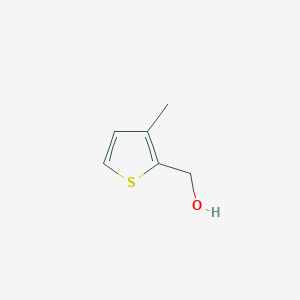

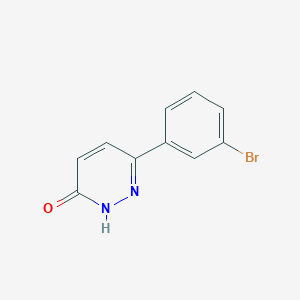
![Benzo[g]quinoxaline](/img/structure/B1338093.png)
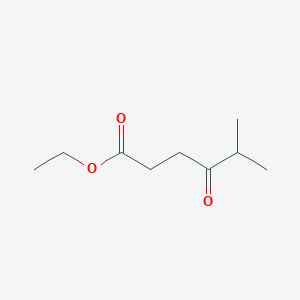
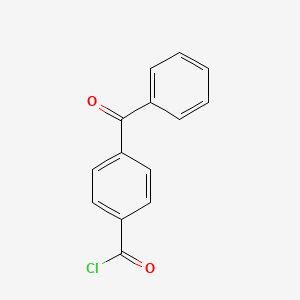
![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)
